
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is a complex organic compound with a unique structure that includes a hydroxypropyl group, dimethylphenoxy group, and a dimethylpentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(1-Hydroxypropyl)-2,5-dimethylphenol: This intermediate can be synthesized by the alkylation of 2,5-dimethylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxypropyl)-2,5-dimethylphenol: Shares the hydroxypropyl and dimethylphenol moieties but lacks the dimethylpentanoic acid group.
2,2-Dimethylpentanoic acid: Contains the dimethylpentanoic acid moiety but lacks the hydroxypropyl and phenoxy groups.
Uniqueness
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5-[4-(1-hydroxypropyl)-2,5-dimethylphenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H28O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11,15,19H,6-9H2,1-5H3,(H,20,21) |
Clé InChI |
ZKJRQVLXMARPAM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


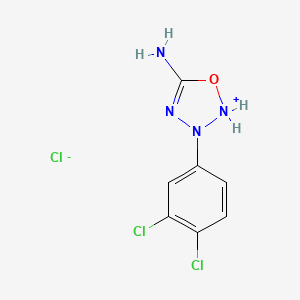
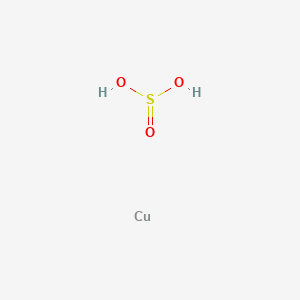
![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)
![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
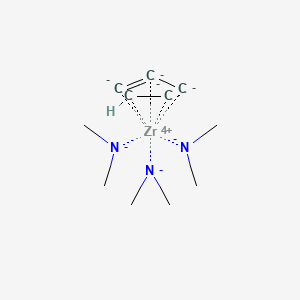
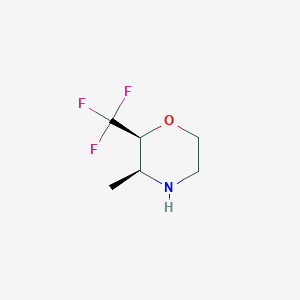
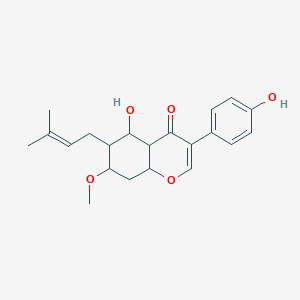
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
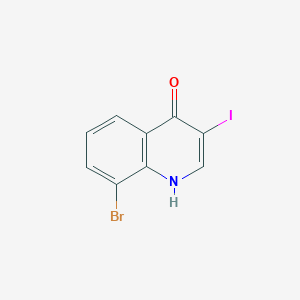

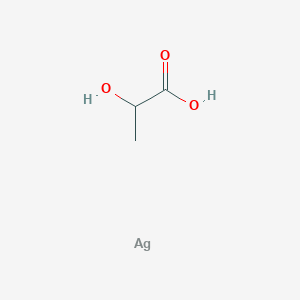
![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
